

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Cat. No.: B1603811

[Get Quote](#)

An In-Depth Technical Guide to **1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile**: A Key Intermediate in Modern Drug Discovery

Executive Summary

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries^{[1][2]}. Its chemical architecture, which marries the rigid, three-membered cyclopropane ring with the electronically distinct chloropyridine moiety, offers a unique combination of properties valuable for the synthesis of complex molecular targets. The cyclopropyl group is a well-established bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and fine-tune solubility, while the chloropyridine scaffold is a common feature in numerous biologically active compounds^{[3][4]}. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, a plausible synthetic route with mechanistic insights, and its potential applications as a versatile intermediate for drug discovery and development professionals.

Molecular Identity and Physicochemical Profile Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is paramount for research and development. **1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile** is characterized by a cyclopropane ring substituted at the C1 position with both a nitrile group and a 6-chloropyridin-3-yl group.

- IUPAC Name: 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile
- CAS Number: 854267-89-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₇CIN₂[\[1\]](#)[\[2\]](#)
- Canonical SMILES: C1CC1(C#N)C2=CN=C(C=C2)Cl[\[2\]](#)
- InChI Key: FBIJKNDFKKNDOI-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Properties

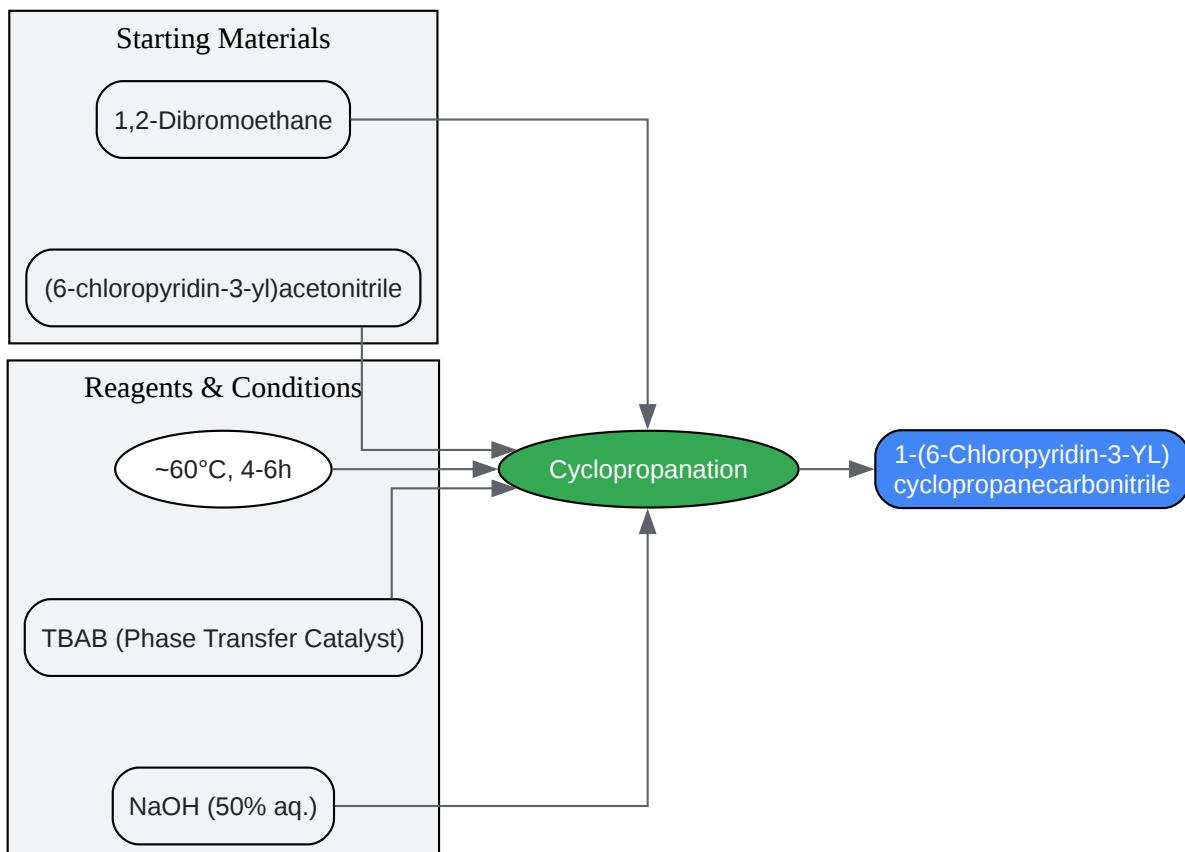
The physical and chemical properties of an intermediate dictate its handling, storage, and reaction conditions. Below is a summary of the available data for **1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile**.

Property	Value	Reference
Molecular Weight	178.62 g/mol	[1] [2]
Appearance	Pale-yellow to yellow-brown solid	[2]
Purity	≥95% - 98% (Commercially Available)	[1] [2]
Boiling Point	335.6 ± 37.0 °C at 760 mmHg (Predicted)	[2]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[2]
Storage	Store at room temperature	[2]

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The inclusion of a cyclopropane ring in a drug candidate is a deliberate strategic choice made by medicinal chemists to overcome common developmental hurdles.^[4] Its unique structural and electronic properties confer several advantages:

- **Metabolic Stability:** The cyclopropyl group can block sites of metabolism. By replacing a more metabolically labile group (e.g., an isopropyl or gem-dimethyl group), it can significantly increase the half-life of a drug.
- **Conformational Rigidity:** The strained three-membered ring locks the conformation of adjacent substituents, reducing the entropic penalty of binding to a biological target. This can lead to a significant increase in binding affinity and potency.^[4]
- **Improved Physicochemical Properties:** The cyclopropyl fragment can modulate lipophilicity and aqueous solubility, helping to achieve the optimal balance required for good absorption, distribution, metabolism, and excretion (ADME) properties.
- **Enhanced Potency and Selectivity:** The rigid structure orients substituents in a precise three-dimensional arrangement, which can lead to more specific and potent interactions with the target receptor or enzyme, while potentially reducing off-target effects.^[4]


The presence of this moiety in **1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile** makes it an attractive starting point for synthesizing new chemical entities that can leverage these benefits.

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, a robust and well-established method for creating analogous 1-aryl-cyclopropanecarbonitriles involves the cyclopropanation of an arylacetonitrile.^[5] This approach is adapted here for the synthesis of the title compound.

Plausible Synthetic Pathway

The synthesis commences with (6-chloropyridin-3-yl)acetonitrile, which undergoes an α -alkylation reaction with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst to form the cyclopropane ring.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile**.

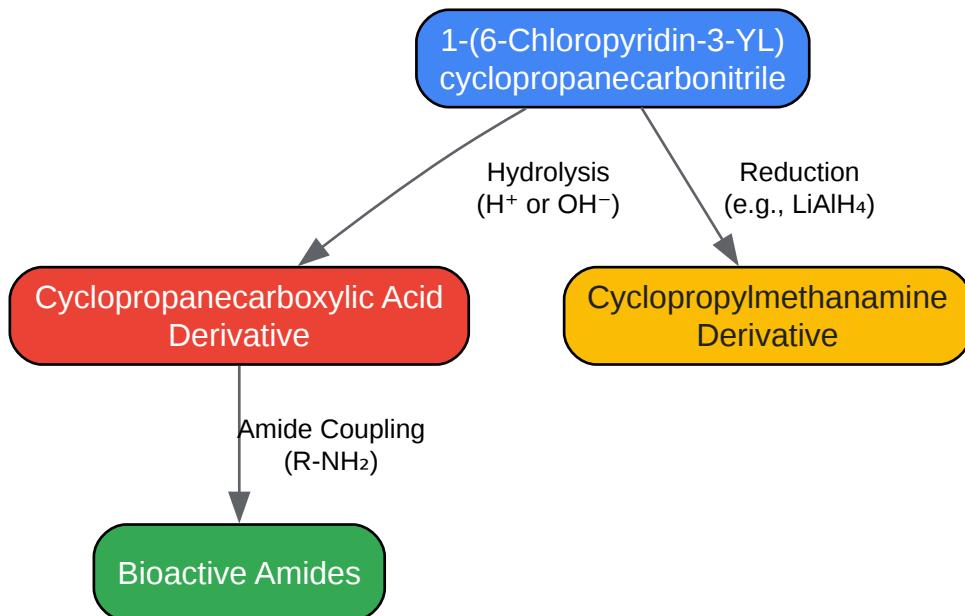
Detailed Experimental Protocol

- Reaction Setup: To a stirred solution of (6-chloropyridin-3-yl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a suitable organic solvent, add Tetra-n-butylammonium bromide (TBAB, 0.05 eq).
- Base Addition: Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 2.5 eq) to the mixture.

- Reaction Execution: Heat the reaction mixture to 60°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure **1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile**.

Mechanistic Insights and Role of Reagents

- Arylacetonitrile: The methylene protons alpha to both the pyridine ring and the nitrile group are acidic and can be deprotonated by a strong base to form a stabilized carbanion.
- Sodium Hydroxide (Base): The NaOH deprotonates the arylacetonitrile, initiating the reaction. Using a concentrated aqueous solution is common in phase-transfer catalysis.
- 1,2-Dibromoethane: This reagent acts as the source of the two additional carbon atoms required to form the cyclopropane ring. It undergoes a sequential twofold substitution reaction with the carbanion.
- Phase-Transfer Catalyst (TBAB): The reaction involves an aqueous phase (NaOH) and an organic phase (reactants). TBAB, with its lipophilic quaternary ammonium cation, transports the hydroxide anion (OH^-) into the organic phase to facilitate deprotonation, thereby dramatically accelerating the reaction.[5]


Chemical Reactivity and Applications in Synthesis

The true value of **1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile** lies in its utility as a versatile synthetic intermediate. The nitrile and chloropyridine functional groups offer multiple handles for further chemical modification.

Versatility of the Nitrile Functional Group

The nitrile group is a cornerstone of organic synthesis due to its ability to be transformed into other critical functional groups:

- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid. This acid can then be coupled with various amines to form a diverse library of cyclopropane carboxamides, a class of compounds known for a wide range of pharmacological activities.^{[5][6]}
- Reduction: The nitrile can be reduced using reagents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation to produce the primary amine, (1-(6-chloropyridin-3-yl)cyclopropyl)methanamine. This amine serves as a nucleophile for building more complex structures.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of the nitrile functional group.

Potential as a Precursor for Biologically Active Molecules

The combination of the stable cyclopropyl core and the electronically versatile chloropyridine ring makes this intermediate a valuable precursor for:

- Agrochemicals: The chloropyridine moiety is a key component of neonicotinoid insecticides like Acetamiprid. Metabolites of such compounds often feature modifications of the side chain, highlighting the relevance of this scaffold.[7][8]
- Pharmaceuticals: Numerous drugs and clinical candidates contain cyclopropane rings for the reasons outlined in Section 3.0. This building block allows for the rapid introduction of the 6-chloropyridin-3-yl-cyclopropyl motif into screening libraries for targets such as enzyme inhibitors (e.g., aggrecanases) or receptor modulators where conformational constraint is beneficial.[9][10]

Handling, Safety, and Storage

As a fine chemical intermediate, **1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile** requires careful handling in a laboratory setting.

- Safety Precautions: While specific toxicity data is not available for this compound, the closely related carboxylic acid is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[6] Organic nitriles as a class can also be toxic.[11] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light, to ensure its long-term stability.[2]

Conclusion

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile stands out as a high-value intermediate for chemical synthesis. It provides a strategic entry point to novel molecules by combining the ADME-enhancing properties of the cyclopropyl ring with the established bioactivity of the chloropyridine scaffold. Its versatile nitrile handle allows for straightforward elaboration into acids, amines, and amides, paving the way for the efficient construction of compound libraries for screening and the development of next-generation pharmaceuticals and agrochemicals. For researchers and drug development professionals, this compound represents a powerful tool for accelerating the discovery of new and effective chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appretech.com [appretech.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. nbinno.com [nbino.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | C9H8ClNO2 | CID 59216308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamiprid metabolite (IM-1-5) | C9H12ClN3 | CID 19967186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603811#1-6-chloropyridin-3-yl-cyclopropanecarbonitrile-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com